molecular formula C10H20ClI B3053951 1-Chloro-10-iododecane CAS No. 57152-87-1

1-Chloro-10-iododecane

Cat. No. B3053951
CAS RN: 57152-87-1
M. Wt: 302.62 g/mol
InChI Key: YJMLTXCVCADMHF-UHFFFAOYSA-N
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Description

1-Chloro-10-iododecane is an organic compound primarily used as a reagent and intermediate in organic synthesis . It can also serve as a raw material for surfactants, auxiliaries, modifiers, and dyes .


Synthesis Analysis

1-Chloro-10-iododecane can be synthesized by adding cesium chloride and sodium iodide to 1-decanol, followed by a heating process .


Molecular Structure Analysis

The molecular formula of 1-Chloro-10-iododecane is C10H20ClI . The exact mass is 302.03000 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Chloro-10-iododecane are not detailed in the search results, it’s known that the compound plays a significant role as a reagent and intermediate in organic synthesis .


Physical And Chemical Properties Analysis

The molecular weight of 1-Chloro-10-iododecane is 302.62300 . Other physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.

Safety and Hazards

1-Chloro-10-iododecane is an organic compound with some toxicity. It may cause irritation to the skin, eyes, and respiratory system . During use, contact with skin and mucous membranes should be avoided, and proper ventilation measures should be taken . Correct experimental operations and personal protective measures, such as wearing protective glasses, gloves, and protective clothing, should be followed . In case of accidental contact or inhalation, it is advised to rinse immediately with plenty of clean water and consult a doctor .

properties

IUPAC Name

1-chloro-10-iododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClI/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMLTXCVCADMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCI)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472251
Record name 1-CHLORO-10-IODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57152-87-1
Record name 1-CHLORO-10-IODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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